N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-4-carboxamide derivative featuring three distinct substituents:
- Benzo[d][1,3]dioxol-5-ylmethyl (piperonyl) group at the carboxamide nitrogen.
- 3,5-Dimethylphenyl at the pyrazole N1 position.
- 1H-Pyrrol-1-yl substituent at the pyrazole C5 position.
The pyrrole substituent likely contributes to π-π stacking interactions in biological targets, while the 3,5-dimethylphenyl group enhances lipophilicity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-16-9-17(2)11-19(10-16)28-24(27-7-3-4-8-27)20(14-26-28)23(29)25-13-18-5-6-21-22(12-18)31-15-30-21/h3-12,14H,13,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAAZWLCEVFXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(C=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)N5C=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of considerable interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties. Its molecular formula is C20H22N4O3, and it has a molecular weight of 366.42 g/mol.
Biological Activity Overview
The compound has been investigated for various biological activities:
Anticancer Activity
Several studies have reported on the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. A study indicated that compounds with similar structures exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | HCT116 | 1.54 | |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | MCF7 | 4.52 |
The mechanisms through which this compound exerts its anticancer effects include:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
- Apoptosis Induction : Studies have shown that it can activate apoptotic pathways by modulating proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : The compound has been linked to cell cycle arrest at various phases, contributing to its antiproliferative effects .
Case Studies
Recent research has highlighted the efficacy of this compound in preclinical models:
Case Study 1: In Vitro Efficacy
A study tested the compound against three different cancer cell lines (HepG2, HCT116, and MCF7). The results showed that it had significant cytotoxic effects with IC50 values lower than those of standard treatments. The study also included molecular docking studies that indicated favorable binding interactions with target proteins involved in cancer progression .
Case Study 2: In Vivo Studies
In vivo studies are necessary to confirm the efficacy observed in vitro. While specific in vivo data on this exact compound may be limited, related compounds have demonstrated promising results in animal models, indicating potential for further exploration in clinical settings.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxamide Derivatives
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations :
- The 3,5-dimethylphenyl group increases lipophilicity compared to hydrophilic substituents like hydroxypropyl () .
- Benzodioxole is a common moiety in multiple analogs, suggesting its role in receptor binding across diverse targets .
Receptor Binding and Selectivity
- Cannabinoid Receptor Modulation: highlights that pyrazole carboxamides with aryl substituents (e.g., 3,5-dimethylphenyl) may interact with cannabinoid CB1/CB2 receptors. The target compound’s pyrrole group could mimic WIN 55212-2’s higher CB2 affinity .
- Antimicrobial Activity : Pyrazole derivatives with benzodioxole () exhibit antimicrobial properties. The target compound’s pyrrole may enhance activity against Gram-positive pathogens .
Metabolic Stability and Toxicity
- Fluorinated Analogs: Compounds like 492457-39-3 () incorporate difluoromethyl groups, which improve metabolic stability compared to the target’s non-fluorinated structure .
- Cyano-Substituted Derivatives: reports cyano groups (e.g., 3a) enhancing thermal stability (mp >130°C), whereas the target compound’s pyrrole may lower its melting point .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
